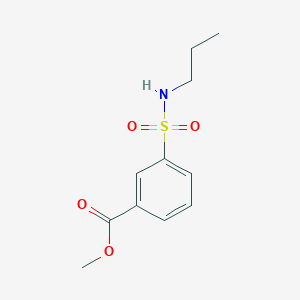

Methyl 3-(propylsulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(propylsulfamoyl)benzoate is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a propylsulfamoyl group and a methoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(propylsulfamoyl)benzoate typically involves the reaction of 3-nitrobenzoic acid with propylamine to form the corresponding amide, followed by reduction to the sulfamide and esterification. The reaction conditions include the use of reducing agents such as hydrogen in the presence of a catalyst, and esterification is achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves large-scale reactors and optimized reaction conditions to achieve cost-effective production. Quality control measures are implemented to ensure the consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-(propylsulfamoyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzene derivatives.

Applications De Recherche Scientifique

Methyl 3-(propylsulfamoyl)benzoate is utilized in several scientific research areas, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism by which Methyl 3-(propylsulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Methyl 3-(propylsulfamoyl)benzoate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Methyl 3-(ethylsulfamoyl)benzoate: Similar structure with an ethyl group instead of a propyl group.

Methyl 3-(butylsulfamoyl)benzoate: Similar structure with a butyl group instead of a propyl group.

Methyl 3-(phenylsulfamoyl)benzoate: Similar structure with a phenyl group instead of a propyl group.

These compounds differ in their alkyl or aryl substituents, which can affect their chemical properties and applications.

Activité Biologique

Methyl 3-(propylsulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific cellular pathways. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfamoyl compounds, characterized by the presence of a sulfamoyl group attached to a benzoate moiety. The structural formula can be represented as follows:

This compound exhibits properties that make it a candidate for various therapeutic applications.

Research indicates that this compound functions primarily as an inhibitor of serum and glucocorticoid-regulated kinase (SGK) activity. SGKs are involved in numerous cellular processes, including cell survival, proliferation, and metabolism. The inhibition of SGK can lead to altered signaling pathways associated with insulin resistance and inflammation, making this compound relevant for conditions such as diabetes and autoimmune diseases .

Key Findings on Biological Activity

- Inhibition of SGK Activity : this compound has been shown to inhibit SGK activity in vitro, which may affect downstream targets involved in glucose metabolism and immune responses .

- Impact on NF-κB Pathway : The compound also influences the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Activation of NF-κB is crucial for inflammatory responses, and compounds that modulate this pathway can have therapeutic implications in inflammatory diseases .

- Toxicity Studies : Toxicological assessments indicate that this compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety profile for potential therapeutic use .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Evaluation in Inflammatory Models

In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in managing inflammatory conditions .

Propriétés

IUPAC Name |

methyl 3-(propylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-7-12-17(14,15)10-6-4-5-9(8-10)11(13)16-2/h4-6,8,12H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBXFEQYGBSIST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.